Hibiscetin

描述

Structure

3D Structure

属性

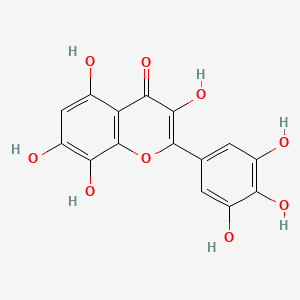

分子式 |

C15H10O9 |

|---|---|

分子量 |

334.23 g/mol |

IUPAC 名称 |

3,5,7,8-tetrahydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O9/c16-5-3-8(19)11(21)15-9(5)12(22)13(23)14(24-15)4-1-6(17)10(20)7(18)2-4/h1-3,16-21,23H |

InChI 键 |

ZPFXBGIJKDANBP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O |

规范 SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Hibiscetin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hibiscetin, a hexahydroxyflavonol found in plants such as Hibiscus sabdariffa, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, the classes of enzymes involved, and the known regulatory mechanisms. While the complete pathway is yet to be fully elucidated in a single plant species, this guide synthesizes current knowledge from studies on flavonoid biosynthesis in various plants to present a cohesive and detailed pathway. Methodologies for key experiments and quantitative data, where available, are also presented.

Introduction to this compound and Flavonoid Biosynthesis

This compound (3,5,7,8,3',4',5'-heptahydroxyflavone) is a plant secondary metabolite belonging to the flavonol subclass of flavonoids. Flavonoids are synthesized via the phenylpropanoid pathway, a well-characterized metabolic route that gives rise to a wide array of phenolic compounds. The biosynthesis of this compound involves a series of enzymatic reactions that build upon the basic flavonoid skeleton, introducing hydroxyl groups at specific positions, which are critical for its biological activity.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol biosynthesis sub-pathways. The final steps involve specific hydroxylation events that are characteristic of this compound. The proposed pathway is as follows:

2.1. Phenylpropanoid Pathway and Chalcone Synthesis

The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate:CoA ligase (4CL)

p-Coumaroyl-CoA then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone.

2.2. Formation of the Flavonoid Skeleton and Precursors

Naringenin chalcone is subsequently isomerized by chalcone isomerase (CHI) to produce the flavanone naringenin. Naringenin serves as a crucial branch-point intermediate. It is then hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol.

2.3. Hydroxylation of the B-ring and Formation of Quercetin

The hydroxylation pattern of the B-ring is a critical determinant of the final flavonoid structure. Dihydrokaempferol is hydroxylated at the 3'-position by flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin. Subsequently, flavonol synthase (FLS) catalyzes the desaturation of dihydroquercetin to form the flavonol quercetin.

2.4. The Path to this compound: Key Hydroxylation Steps

The biosynthesis from quercetin to this compound involves two additional hydroxylation steps:

-

8-Hydroxylation to Gossypetin: Quercetin is hydroxylated at the 8-position of the A-ring by a flavonoid 8-hydroxylase (F8H) to yield gossypetin (8-hydroxyquercetin). An F8H with gossypetin synthase activity has been identified in Lotus japonicus.[1][2] This enzyme is a flavin monooxygenase-like protein.[1]

-

5'-Hydroxylation to this compound (Putative Step): The final step is the hydroxylation of gossypetin at the 5'-position of the B-ring. This reaction is likely catalyzed by a flavonoid 3',5'-hydroxylase (F3'5'H) . While F3'5'H enzymes are known to hydroxylate the 3' and 5' positions of flavonoids, their specific activity on gossypetin to produce this compound has not yet been definitively demonstrated and remains a putative step in the pathway.[3][4]

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from L-phenylalanine.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Key Enzymes in this compound Biosynthesis

While no comprehensive quantitative data for all enzymes in the this compound pathway from a single source is available, the following table summarizes the key enzyme classes and their functions.

| Enzyme Class | Abbreviation | Function in this compound Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Deamination of L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Condensation of p-coumaroyl-CoA with malonyl-CoA. |

| Chalcone isomerase | CHI | Isomerization of naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | 3-hydroxylation of naringenin to dihydrokaempferol. |

| Flavonoid 3'-hydroxylase | F3'H | 3'-hydroxylation of dihydrokaempferol to dihydroquercetin. |

| Flavonol synthase | FLS | Desaturation of dihydroquercetin to quercetin. |

| Flavonoid 8-hydroxylase | F8H | 8-hydroxylation of quercetin to gossypetin.[1][5] |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Putative 5'-hydroxylation of gossypetin to this compound.[3][4] |

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level by a combination of transcription factors and environmental cues.

5.1. Transcriptional Regulation

The expression of flavonoid biosynthetic genes is primarily controlled by a complex of transcription factors, including:

-

R2R3-MYB proteins: These are key regulators that often determine the specificity of the pathway branch to be activated.

-

basic Helix-Loop-Helix (bHLH) proteins: These interact with MYB proteins to form a regulatory complex.

-

WD40-repeat proteins: These act as scaffolds for the MYB-bHLH complex.

This MBW complex binds to the promoters of the structural genes (e.g., CHS, F3H, FLS) to activate their transcription. The specific MYB and bHLH factors involved can vary between plant species and in response to different developmental and environmental signals.

5.2. Environmental Regulation

Several environmental factors are known to influence flavonoid biosynthesis:

-

Light: Light, particularly UV-B radiation, is a strong inducer of flavonol biosynthesis. This is mediated by photoreceptors that trigger a signaling cascade leading to the activation of the MBW complex.

-

Temperature: Temperature fluctuations can affect the activity of biosynthetic enzymes and the expression of regulatory genes.

-

Nutrient availability: The availability of nutrients can influence the precursor supply for the phenylpropanoid pathway.

The following diagram illustrates the general regulatory network of flavonol biosynthesis.

References

- 1. [PDF] De novo biosynthesis of myricetin, kaempferol and quercetin in Streptomyces albus and Streptomyces coelicolor | Semantic Scholar [semanticscholar.org]

- 2. De novo biosynthesis of myricetin, kaempferol and quercetin in Streptomyces albus and Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Node Shapes | Graphviz [graphviz.org]

A Technical Guide to the Novel Biological Activities of Hibiscetin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hibiscetin, a hexahydroxyflavone primarily found in Hibiscus species, is emerging as a potent bioactive compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current scientific evidence supporting the novel biological activities of this compound, including its neuroprotective, anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects. Due to the limited availability of data on specific this compound derivatives, this guide also draws upon research on derivatives of structurally similar flavonols, such as quercetin and myricetin, to infer potential synthetic strategies and structure-activity relationships. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

This compound (3,5,7,8,3',4'-hexahydroxyflavone) is a naturally occurring flavonol that has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2][3] Structurally similar to other well-studied flavonoids like quercetin and myricetin, this compound possesses a unique hydroxylation pattern that contributes to its distinct biological properties. This guide synthesizes the current knowledge on this compound's bioactivities and explores the potential for developing novel therapeutic agents through the chemical modification of its core structure.

Neuroprotective Activities

This compound has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases and cognitive impairment. Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress, neuroinflammation, and modulation of neurotransmitter systems.

Quantitative Data on Neuroprotective Effects

| Model | Treatment | Key Findings | Reference |

| Rotenone-Induced Parkinson's Disease (Rats) | This compound | - Reduced MDA levels and nitrite levels- Increased levels of GSH, CAT, and SOD- Restored normal levels of dopamine, norepinephrine, and serotonin- Decreased levels of TNF-α, IL-1β, and IL-6 | [1] |

| Lipopolysaccharide (LPS)-Induced Memory Impairment (Rats) | This compound | - Reduced nitric oxide (NO) levels- Restored normal BDNF levels- Inhibited caspase-3 activity- Decreased levels of TNF-α, IL-1β, and IL-6- Increased choline acetyltransferase (ChAT) activity and decreased acetylcholinesterase (AChE) activity | [2] |

| 3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease (Rats) | This compound (10 mg/kg) | - Decreased lipid peroxidation (LPO)- Restored levels of GSH, SOD, CAT, GR, and GPx- Modulated neurotransmitter levels (dopamine, serotonin, norepinephrine, GABA)- Reduced levels of TNF-α, IL-1β, and MPO- Increased BDNF activity | [3][4][5] |

Experimental Protocols

2.2.1. Rotenone-Induced Parkinson's Disease Model in Rats

This protocol establishes a preclinical model of Parkinson's disease to evaluate the neuroprotective effects of test compounds.

-

Animals: Male Wistar rats (200-250 g) are used.

-

Induction: Rotenone is dissolved in a vehicle (e.g., sunflower oil) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at doses ranging from 2 to 3 mg/kg body weight, once daily for a specified period (e.g., 9-28 days).[6][7]

-

Behavioral Assessment: Parkinsonian symptoms such as akinesia, bradykinesia, muscular rigidity, and postural instability are observed and quantified using tests like the bar test for catalepsy and open-field test for locomotor activity.[6][7]

-

Biochemical Analysis: Following the treatment period, animals are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected. Homogenates are prepared to measure levels of dopamine and its metabolites, antioxidant enzymes (SOD, CAT, GSH), markers of oxidative stress (MDA, nitrite), and inflammatory cytokines (TNF-α, IL-1β, IL-6) using methods like HPLC and ELISA.[1]

-

Histological Analysis: Brain sections are stained (e.g., with hematoxylin and eosin or specific antibodies for tyrosine hydroxylase) to assess neuronal degeneration and the presence of Lewy-like bodies.[6]

2.2.2. Lipopolysaccharide (LPS)-Induced Memory Impairment Model

This model is used to study neuroinflammation-induced cognitive deficits.

-

Animals: Adult male Swiss albino mice or Wistar rats are used.

-

Induction: LPS is administered intraperitoneally (i.p.) at doses ranging from 0.25 to 0.75 mg/kg daily for a period, for instance, 7 days.[8]

-

Behavioral Testing: Cognitive function, particularly learning and memory, is assessed using behavioral paradigms such as the Morris water maze (for spatial memory) and the novel object recognition test (for recognition memory).[8][9]

-

Biochemical and Molecular Analysis: After behavioral testing, brain tissue (hippocampus and prefrontal cortex) is collected. Assays are performed to measure levels of inflammatory cytokines, acetylcholinesterase activity, and markers of apoptosis (e.g., caspase-3).[2]

Signaling Pathways in Neuroprotection

This compound appears to exert its neuroprotective effects by modulating several key signaling pathways.

Caption: this compound's neuroprotective mechanisms.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of this compound are fundamental to its therapeutic potential, contributing significantly to its effects in various disease models.

Quantitative Data on Anti-inflammatory and Antioxidant Effects

| Activity | Assay | Test Substance | Result (IC50 or effect) | Reference |

| Antioxidant | DPPH radical scavenging | Hibiscus sabdariffa extract | IC50: 0.503 ± 0.13 µg/mL | This value is from a general extract, not pure this compound. |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7 cells) | This compound | Significant reduction in NO levels | [2] |

| Anti-inflammatory | Cytokine Inhibition (LPS-stimulated RAW 264.7 cells) | Hibiscus mutabilis flavonoid derivative | Significant inhibition of IL-6 and TNF-α production | [10] |

| Anti-inflammatory | In vivo anti-inflammatory | Semi-synthetic oleanolic acid derivatives | Significant inhibition of albumin-induced inflammation | [11] |

Experimental Protocols

3.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[12]

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox).

-

In a 96-well plate, add a specific volume of the test sample or standard to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[13]

-

3.2.2. Nitric Oxide Inhibition Assay in RAW 246.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce inflammation and NO production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm.[14]

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-treated control.

-

Signaling Pathways in Anti-inflammatory Action

Caption: Inhibition of NF-κB signaling by this compound.

Anticancer Activities

This compound and related compounds from Hibiscus species have shown promise as anticancer agents, primarily through the inhibition of cancer cell proliferation and induction of apoptosis. In silico studies have suggested that this compound can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis.[15]

Quantitative Data on Anticancer Effects

Due to limited data specifically on this compound, the table includes data on derivatives of the structurally similar flavonoid, quercetin.

| Cell Line | Compound | Activity | IC50 Value | Reference |

| HepG-2 (Human Liver Cancer) | Quercetin derivative (3e) | Inhibition of proliferation | 6.722 µmol/L | [7] |

| EC109 (Human Esophageal Carcinoma) | Quercetin amide derivative (7-13) | Inhibition of proliferation | 10.25 µmol/L | [16] |

| K562 (Human Leukemia) | Quercetagetin derivative (2a) | Inhibition of proliferation | 0.159 µM | [17] |

| MCF-7 (Human Breast Cancer) | Pentaacetylquercetin | Inhibition of proliferation | Lower than quercetin | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of the test compound (this compound or its derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.[20]

-

Signaling Pathways in Anticancer Activity

Caption: Workflow for assessing anticancer activity.

Metabolic Regulation

This compound and extracts from Hibiscus sabdariffa have shown potential in regulating metabolic processes, including anti-diabetic and anti-obesity effects.

Quantitative Data on Metabolic Regulation

| Model | Treatment | Key Findings | Reference |

| High-Fat Diet/Streptozotocin-Induced Diabetes (Rats) | This compound | - Reduced blood glucose- Improved lipid profile (TC, TG)- Decreased inflammatory markers (TNF-α, IL-6, IL-1β)- Reduced MDA and increased antioxidant enzymes (SOD, GSH, CAT) | A study on this compound showed these effects. |

| Obese Human Subjects | Hibiscus sabdariffa extract (HSE) | - Reduced body weight, BMI, and body fat- Lowered serum free fatty acid (FFA)- Improved liver steatosis | A clinical trial with HSE demonstrated these outcomes. |

This compound Derivatives: Synthesis and Potential

While research on specific derivatives of this compound is limited, studies on the chemical modification of structurally related flavonoids like quercetin and myricetin provide a roadmap for creating novel this compound analogs with potentially enhanced bioactivities.

Strategies for Derivatization

-

Modification of Hydroxyl Groups: The numerous hydroxyl groups on the this compound scaffold are primary targets for chemical modification. Strategies include:

-

O-alkylation and O-acylation: Introducing alkyl or acyl groups can modulate the lipophilicity and, consequently, the bioavailability and cellular uptake of the compound.[8]

-

Glycosylation: Attaching sugar moieties can improve water solubility and alter the pharmacokinetic profile.

-

Esterification: Creating ester derivatives, for example, with amino acids or peptides, can enhance anticancer and antioxidant activities.[19]

-

-

Introduction of Heterocyclic Moieties: Incorporating nitrogen-containing heterocycles like pyrazole, piperazine, or quinoline has been shown to significantly enhance the anticancer and antimicrobial activities of flavonoids.[7][12]

Structure-Activity Relationships (SAR)

Based on studies of quercetin and myricetin derivatives, the following SAR insights may be applicable to this compound:

-

Anticancer Activity: Increasing the lipophilicity through the introduction of certain functional groups can enhance anticancer activity.[17] The 3-OH group is a common site for modification to improve potency.[7]

-

Antioxidant Activity: The antioxidant capacity of flavonoids is heavily influenced by the number and position of hydroxyl groups. While modifications at the 3-OH position can sometimes be made without losing significant antioxidant activity, the catechol-like structure on the B-ring is crucial.[16]

-

Anti-inflammatory Activity: The presence of methoxy groups at specific positions can enhance anti-inflammatory effects.[21]

Conclusion and Future Directions

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for therapeutic development. Its potent neuroprotective, anti-inflammatory, and antioxidant effects, demonstrated in various preclinical models, highlight its potential for treating complex diseases. While data on its anticancer and metabolic regulatory properties are still emerging, they are encouraging.

The development of this compound derivatives represents a key future direction. By applying synthetic strategies that have proven successful for other flavonoids, it may be possible to create novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on:

-

The synthesis and biological evaluation of a library of this compound derivatives.

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by this compound and its active derivatives.

-

Pharmacokinetic and toxicological studies to assess the drug-like properties of these compounds.

-

Clinical trials to validate the therapeutic efficacy of this compound or its derivatives in human diseases.

This comprehensive guide provides a foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington's Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington’s Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress in the Modification of Quercetin Leading to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activities of Quercetin Amide Derivatives [journal11.magtechjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of quercetin and resveratrol peptidyl derivatives as potential anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Hibiscetin In Vivo

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hibiscetin, a hexahydroxyflavone primarily found in Hibiscus sabdariffa (Roselle), has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Despite its promising bioactivity, a comprehensive understanding of its behavior within a biological system is crucial for its development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics and bioavailability of this compound in vivo. Due to a notable scarcity of direct pharmacokinetic studies on this compound, this guide also draws upon data from the structurally similar and well-studied flavonol, quercetin, to infer potential pharmacokinetic characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing available data, presenting detailed experimental methodologies, and visualizing key biological pathways and workflows.

Introduction

This compound (3,5,7,8,3',4'-hexahydroxyflavone) is a flavonoid that contributes to the medicinal properties of Hibiscus sabdariffa extracts. In vivo studies have demonstrated its efficacy in various animal models, suggesting its potential in treating conditions associated with oxidative stress and inflammation.[1][2][3] However, the therapeutic success of any compound is contingent upon its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which collectively determine its bioavailability and concentration at the target site.

Currently, there is a significant gap in the scientific literature regarding the specific in vivo pharmacokinetic parameters of this compound. This guide aims to consolidate the available information, provide detailed experimental protocols relevant to the study of flavonoid pharmacokinetics, and offer insights into the potential metabolic fate and signaling pathways modulated by this compound.

Pharmacokinetics of Structurally Similar Flavonols: Quercetin as a Surrogate

Given the absence of direct pharmacokinetic data for this compound, we present data for quercetin, a closely related flavonol that has been extensively studied. It is important to note that while quercetin provides a useful reference, the pharmacokinetic profile of this compound may differ due to structural variations.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of quercetin in rats, which can be used as a preliminary guide for designing and interpreting studies on this compound.

| Parameter | Value | Species | Dosage and Route | Reference |

| Cmax (Maximum Concentration) | 2.01 µM | Rat | 50 mg/kg, oral | [4] |

| Tmax (Time to Maximum Concentration) | Not Specified | Rat | 50 mg/kg, oral | [4] |

| AUC (Area Under the Curve) | Not Specified | Rat | 50 mg/kg, oral | [4] |

| Absolute Bioavailability | 16% | Rat | 50 mg/kg, oral | [4] |

Experimental Protocols for In Vivo Pharmacokinetic Studies

This section details the methodologies for conducting a comprehensive in vivo pharmacokinetic study of a flavonoid like this compound in a rodent model.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Dosing Vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.

-

Administration: A single dose of this compound (e.g., 10 mg/kg) is administered via oral gavage.[1][3]

Blood Sampling

-

Procedure: Blood samples (approximately 0.2-0.3 mL) are collected via the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.3% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances before injection into the HPLC system.

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area to a standard curve of known this compound concentrations.

Mandatory Visualizations

Experimental Workflow

References

- 1. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

Hibiscetin's Neuroprotective Mechanisms in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. The complex pathophysiology of these disorders, characterized by protein misfolding, oxidative stress, and neuroinflammation, necessitates the exploration of novel therapeutic agents. Hibiscetin, a flavonoid predominantly found in Hibiscus sabdariffa, has emerged as a promising neuroprotective compound. This technical guide provides an in-depth analysis of this compound's core mechanisms of action against the pathological hallmarks of neurodegenerative diseases. We consolidate quantitative data from preclinical studies, detail key experimental protocols for assessing its efficacy, and visualize the intricate signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating flavonoid-based therapeutics for neurological disorders.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily targeting oxidative stress, neuroinflammation, and protein aggregation.

Antioxidant and Anti-nitrative Stress Properties

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated potent antioxidant capabilities by both directly scavenging free radicals and enhancing the endogenous antioxidant defense system.

In a rat model of Parkinson's disease induced by rotenone, a mitochondrial complex-I inhibitor, this compound treatment (10 mg/kg, p.o.) for 28 days significantly mitigated oxidative and nitrative stress.[1][2] This was evidenced by a marked reduction in brain levels of malondialdehyde (MDA), a lipid peroxidation marker, and nitrite, an indicator of nitric oxide production.[1] Concurrently, this compound administration restored the levels of key endogenous antioxidant enzymes, including reduced glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD).[1][2]

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of the pathology of various neurodegenerative diseases. This compound has been shown to suppress neuroinflammatory responses by modulating key signaling pathways.

In a lipopolysaccharide (LPS)-induced memory impairment model in rats, this compound treatment demonstrated significant anti-inflammatory effects.[3] It reduced the elevated brain levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3] Furthermore, studies in a rotenone-induced Parkinson's model have shown that this compound's anti-inflammatory action is linked to the suppression of the TNF-α signaling pathway.[1][4]

Modulation of Protein Aggregation and Neurotransmitter Levels

The aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease, is a central pathological feature. While direct studies on this compound's effect on tau are limited, research on the related compound gossypetin, also found in hibiscus, has shown promising results in Alzheimer's disease models. Gossypetin treatment in 5xFAD model mice led to a decrease in Aβ aggregates and was found to activate microglia to enhance the clearance of Aβ.[5]

In the context of Parkinson's and Huntington's disease models, this compound has been shown to restore neurotransmitter levels that are depleted due to neurodegeneration. In rotenone-treated rats, this compound administration normalized the levels of dopamine and its metabolites.[1][2] Similarly, in a 3-nitropropionic acid (3-NPA)-induced model of Huntington's disease, this compound restored monoamine neurotransmitter levels.[6][7]

Regulation of Neuroprotective Signaling Pathways

This compound's neuroprotective effects are also mediated through the modulation of critical intracellular signaling pathways that govern neuronal survival and apoptosis. In a model of LPS-induced memory impairment, this compound was found to inhibit the BDNF/caspase-3/NF-κB pathway.[3] By modulating this pathway, this compound can potentially suppress apoptosis (programmed cell death) and promote neuronal survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's neuroprotective effects.

Table 1: Effect of this compound on Markers of Oxidative and Nitrative Stress in Rotenone-Induced Parkinson's Disease Rat Model [1]

| Parameter | Control | Rotenone Control | This compound (10 mg/kg) + Rotenone |

| MDA (nmol/mg protein) | 1.85 ± 0.15 | 10.55 ± 1.22 | 3.30 ± 0.30 |

| Nitrite (µmol/mg protein) | 120.3 ± 7.54 | 249.4 ± 8.52 | 149.9 ± 8.67 |

| GSH (µmol/mg protein) | 15.33 ± 1.21 | 5.88 ± 0.45 | 12.74 ± 1.16 |

| CAT (U/mg protein) | 25.1 ± 1.8 | 10.2 ± 0.9 | 20.5 ± 1.5 |

| SOD (U/mg protein) | 8.9 ± 0.7 | 3.1 ± 0.3 | 7.2 ± 0.6 |

Table 2: Effect of this compound on Neuroinflammatory Cytokines in LPS-Induced Memory Impairment Rat Model [3]

| Parameter (pg/mg protein) | Control | LPS Control | This compound + LPS |

| IL-1β | 35 ± 3.13 | 68 ± 4.83 | 51 ± 3.94 |

| IL-6 | 50 ± 3.15 | 90 ± 4.83 | 65 ± 3.94 |

| TNF-α | 85 ± 5.10 | 155 ± 6.35 | 127 ± 6.15 |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound combats oxidative stress by upregulating antioxidant enzymes and scavenging reactive species.

Caption: this compound mitigates neuroinflammation by inhibiting the TNF-α signaling pathway.

Caption: A generalized workflow for preclinical evaluation of this compound's neuroprotective effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

Animal Models

-

Rotenone-Induced Parkinson's Disease Model: Male Wistar rats are administered rotenone (0.5 mg/kg, s.c.) emulsified in sunflower oil daily for 28 days to induce Parkinson's-like pathology.[3] this compound (10 mg/kg) is administered orally 1 hour before the rotenone injection.[3]

-

LPS-Induced Memory Impairment Model: Male Wistar rats are used. Lipopolysaccharide (LPS) is administered to induce neuroinflammation and memory deficits. The specific dosage and administration route of LPS can vary, but a common approach is intraperitoneal injection. This compound is typically administered orally prior to or concurrently with LPS challenge.[3][8][9][10]

Biochemical Assays

-

Malondialdehyde (MDA) Assay (TBARS Method):

-

Brain tissue is homogenized in cold 1.15% KCl solution.

-

An aliquot of the homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[6][7][11]

-

After cooling, the mixture is centrifuged to remove any precipitate.

-

The absorbance of the supernatant is measured spectrophotometrically at 532 nm.[11]

-

MDA concentration is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M⁻¹cm⁻¹).[11]

-

-

Nitrite Assay (Griess Reagent Method):

-

Brain tissue homogenates are prepared.

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the sample.[12][13][14][15][16]

-

Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.

-

The absorbance of the solution is measured spectrophotometrically at approximately 540 nm.[12][13]

-

Nitrite concentration is determined by comparison to a standard curve of sodium nitrite.

-

-

Antioxidant Enzyme Activity Assays (SOD, CAT, GSH):

-

Brain tissue is homogenized in an appropriate buffer.

-

Superoxide Dismutase (SOD): SOD activity is often measured using a spectrophotometric assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[17][18][19]

-

Catalase (CAT): Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. This can be monitored spectrophotometrically by the decrease in absorbance at 240 nm.[17][18][20]

-

Reduced Glutathione (GSH): GSH levels are typically quantified using Ellman's reagent (DTNB), which reacts with GSH to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[17][18]

-

Neuroinflammation and Apoptosis Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Brain tissue homogenates are prepared.

-

Commercially available ELISA kits are used for the quantitative determination of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[21][22][23]

-

The assay is performed according to the manufacturer's instructions, which typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve.

-

-

Immunohistochemistry for Caspase-3:

-

Brain tissue is fixed, paraffin-embedded, and sectioned.

-

The sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to expose the antigenic sites.

-

The sections are incubated with a primary antibody specific for cleaved (active) caspase-3.[24][25][26][27][28]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.

-

A chromogenic substrate (e.g., DAB) is added to produce a colored precipitate at the site of the antigen-antibody reaction.[24][25]

-

The sections are counterstained and visualized under a microscope to assess the extent of apoptosis.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in the context of neurodegenerative diseases. Its ability to concurrently target oxidative stress, neuroinflammation, and potentially protein aggregation highlights its promise as a multi-target therapeutic agent. The detailed experimental protocols and visualized signaling pathways provided herein offer a valuable resource for researchers aiming to further investigate and validate the efficacy of this compound and related flavonoids.

Future research should focus on several key areas:

-

Elucidating the direct effects of this compound on tau phosphorylation and aggregation.

-

Determining the optimal dosage and bioavailability of this compound in preclinical models.

-

Investigating the efficacy of this compound in a wider range of neurodegenerative disease models.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to support potential clinical translation.

By addressing these research questions, the scientific community can move closer to harnessing the therapeutic potential of this compound for the treatment of devastating neurodegenerative diseases.

References

- 1. Gossypetin ameliorates 5xFAD spatial learning and memory through enhanced phagocytosis against Aβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents [ouci.dntb.gov.ua]

- 5. sciencedaily.com [sciencedaily.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents [PeerJ] [peerj.com]

- 9. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levels of malondialdehyde (MDA) [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. Optimized protocol for quantification of nitrite levels in brain and head kidney tissue samples in adult ze... [protocols.io]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glutathione Peroxidase-Catalase Cooperativity Is Required for Resistance to Hydrogen Peroxide by Mature Rat Oligodendrocytes | Journal of Neuroscience [jneurosci.org]

- 21. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. Immunohistochemical Characterization of Procaspase-3 Overexpression as a Druggable Target With PAC-1, a Procaspase-3 Activator, in Canine and Human Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Comprehensive literature review on the therapeutic potential of hibiscetin

A Technical Guide for Researchers and Drug Development Professionals

Hibiscetin, a hexahydroxyflavone and a prominent aglycone of flavonoids found in Hibiscus sabdariffa (Roselle), has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth review of the existing literature on the therapeutic potential of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and anticancer properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this area.

Antioxidant and Anti-inflammatory Potential

This compound's core therapeutic efficacy stems from its potent antioxidant and anti-inflammatory activities. It effectively scavenges free radicals and modulates key inflammatory pathways, suggesting its utility in conditions driven by oxidative stress and inflammation.

The following table summarizes the in vitro antioxidant and anti-inflammatory efficacy of this compound and related Hibiscus extracts.

| Assay Type | Compound/Extract | IC50 Value (µg/mL) | Key Findings | Reference |

| Antioxidant | ||||

| DPPH Radical Scavenging | H. sabdariffa Ethanolic Extract | 184.88 | Showed significant free radical scavenging potential. | [1] |

| DPPH Radical Scavenging | H. sabdariffa Calyces Extract | 0.503 ± 0.13 | Indicated high antioxidant efficacy. | [2] |

| ABTS Radical Scavenging | H. sabdariffa Extract (HSE) | 74.58 | Showed strong activity in the ABTS assay. | [3] |

| Anti-inflammatory | ||||

| Protein Denaturation | H. rosa sinensis Red Tea | 38.46 | Comparable inhibition to Diclofenac Sodium (IC50: 34.09 µg/mL). | [4] |

| Anti-proteinase Activity | H. rosa sinensis Red Tea | 44.1 | Showed significant anti-proteinase activity. | [4] |

| Enzyme Inhibition | ||||

| Collagenase Inhibition | H. sabdariffa Extract (HSE) | 750.33 | Weakest inhibitory activity compared to its pure compounds. | [3] |

| Elastase Inhibition | H. sabdariffa Extract (HSE) | 103.83 | Moderate elastase inhibitory activity. | [3] |

| Hyaluronidase Inhibition | H. sabdariffa Extract (HSE) | 619.43 | Weak hyaluronidase inhibitory activity. | [3] |

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. Notably, it has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By suppressing NF-κB, this compound downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[5][6]

Neuroprotective Potential

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and cognitive impairment, including Parkinson's disease, Huntington's disease, and lipopolysaccharide (LPS)-induced memory deficits.[7][8][9][10] Its neuroprotective action is attributed to its ability to cross the blood-brain barrier and mitigate neuroinflammation and oxidative stress.

The tables below summarize the effects of this compound on key biomarkers in rodent models of neurological disorders.

Table 2.1: Effect on Oxidative and Nitrative Stress Markers (Rotenone-induced Parkinsonism) [7]

| Parameter | Rotenone Control | This compound (10 mg/kg) + Rotenone | Units | P-value |

| MDA | 10.55 ± 1.22 | 3.30 ± 0.30 | (nmol/mg protein) | < 0.001 |

| Nitrite | 249.4 ± 8.52 | 149.9 ± 8.67 | (µmol/mg protein) | < 0.001 |

Table 2.2: Effect on Neuroinflammatory Cytokines (Rotenone-induced Parkinsonism) [7]

| Parameter | Rotenone Control | This compound (10 mg/kg) + Rotenone | Units | P-value |

| IL-6 | 109.5 ± 6.48 | 69.52 ± 3.11 | (pg/mg protein) | < 0.001 |

| IL-1β | 110.6 ± 6.22 | 59.13 ± 3.48 | (pg/mg protein) | < 0.001 |

| TNF-α | 5.23 ± 0.28 | 2.41 ± 0.19 | (pg/mg protein) | < 0.001 |

Table 2.3: Effect on Biomarkers in LPS-induced Memory Impairment [8]

| Parameter | LPS Control | This compound + LPS | Units | P-value |

| IL-1β | 68 ± 4.83 | 51 ± 3.94 | (pg/mg protein) | = 0.0024 |

| IL-6 | 90 ± 4.83 | 65 ± 3.94 | (pg/mg protein) | < 0.0001 |

| TNF-α | 155 ± 6.35 | 127 ± 6.15 | (pg/mg protein) | < 0.0001 |

| NO | 33 ± 1.60 | 27 ± 1.5 | (µM/mg protein) | < 0.0001 |

| AChE | 115.0 ± 7.23 | 85.33 ± 6.68 | (µM/mg protein) | < 0.0001 |

| ChAT | 62.00 ± 4.95 | 86.33 ± 6.68 | (µM/mg protein) | < 0.0001 |

This compound's neuroprotective effects are mediated by its interference with multiple pathological cascades. It attenuates neuroinflammation by suppressing TNF-α signaling.[7] It also inhibits the BDNF/caspase-3/NF-κB pathway, thereby reducing apoptosis (programmed cell death) and enhancing neuronal survival.[8]

This protocol outlines a common method for evaluating neuroprotective agents against Parkinson's-like symptoms.[7]

-

Animals: Male Wistar rats (200-250g) are used.

-

Acclimatization: Animals are acclimatized for 7 days under standard laboratory conditions.

-

Induction of Parkinsonism: Rotenone, emulsified in sunflower oil, is administered subcutaneously (s.c.) at a dose of 0.5 mg/kg daily for 28 days to induce neurotoxicity.

-

Treatment Groups (n=6 per group):

-

Group I (Normal Control): Receives vehicle (0.5% Sodium Carboxymethyl Cellulose, Na-CMC) orally.

-

Group II (Rotenone Control): Receives rotenone (0.5 mg/kg, s.c.) and vehicle orally.

-

Group III (this compound Per Se): Receives this compound (10 mg/kg, orally) only.

-

Group IV (Treatment): Receives this compound (10 mg/kg, orally) 1 hour before rotenone administration (0.5 mg/kg, s.c.) daily for 28 days.

-

-

Behavioral Assessment: On day 29, tests for catalepsy and akinesia are performed.

-

Biochemical Analysis: Following behavioral tests, animals are sacrificed, and brains are harvested. Brain tissue is homogenized and used to measure levels of MDA, nitrite, GSH, SOD, CAT, neuroinflammatory cytokines (TNF-α, IL-1β, IL-6), and neurotransmitters via ELISA and other standard biochemical assays.

Antidiabetic Potential

This compound has shown promise in managing type 2 diabetes by improving glycemic control, modulating lipid profiles, and reducing inflammation and oxidative stress associated with the condition.

The following table presents data from a study using a high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rat model.[11]

| Parameter | Diabetic Control | This compound (10 mg/kg) | Units | P-value vs. Control |

| Blood Glucose | Increased | Significantly Reduced | mg/dL | < 0.001 |

| Insulin | Decreased | Significantly Increased | µU/mL | < 0.001 |

| Total Cholesterol (TC) | Increased | Significantly Reduced | mg/dL | < 0.001 |

| Triglycerides (TG) | Increased | Significantly Reduced | mg/dL | < 0.001 |

| TNF-α | Increased | Significantly Reduced | pg/mL | < 0.001 |

| IL-6 | Increased | Significantly Reduced | pg/mL | < 0.01 |

| IL-1β | Increased | Significantly Reduced | pg/mL | < 0.01 |

| MDA | Increased | Significantly Reduced | nmol/mL | < 0.001 |

| GSH | Decreased | Significantly Increased | µg/dL | < 0.001 |

| SOD | Decreased | Significantly Increased | U/mL | < 0.001 |

| CAT | Decreased | Significantly Increased | U/mL | < 0.01 |

This model mimics the progression of type 2 diabetes in humans.[11][12]

-

Animals: Male Wistar rats are used.

-

Induction:

-

Rats are fed a high-fat diet (HFD) for an initial period (e.g., 2 weeks) to induce insulin resistance.

-

Following the HFD period, a single low dose of streptozotocin (STZ), dissolved in citrate buffer, is administered intraperitoneally (i.p.) (e.g., 50 mg/kg) to induce partial beta-cell destruction, leading to hyperglycemia.

-

-

Treatment: After confirmation of diabetes, animals are treated orally with this compound (e.g., 10 mg/kg) daily for a period of 42 days. A standard antidiabetic drug like glibenclamide may be used as a positive control.

-

Monitoring: Body weight and blood glucose levels are monitored regularly throughout the study.

-

Terminal Analysis: At the end of the treatment period, blood is collected to analyze insulin levels, lipid profiles (TC, TG), liver enzymes (ALT, AST), and markers of inflammation (TNF-α, IL-1β, IL-6) and oxidative stress (MDA, GSH, SOD, CAT).

Anticancer Potential

This compound and related compounds from Hibiscus species have been shown to inhibit the proliferation, migration, and invasion of various cancer cells, including oral squamous cell carcinoma (OSCC) and breast cancer.[13][14][15] The mechanisms involve the induction of apoptosis and cell cycle arrest.

Table 4.1: Effect of Gossypetin (related flavonoid) on Oral Cancer Cell Viability (Ca9-22 cells) [14]

| Concentration | Viability at 48h (%) | Key Finding |

| 5 µM | 80.5% | Moderate inhibition |

| 10 µM | 30.8% | Clear inhibitory effect |

| 20 µM | 24.2% | Strong inhibition |

In silico and in vitro studies suggest that this compound and its parent compounds can modulate multiple signaling pathways critical for cancer progression. These include the downregulation of the PI3K/Akt pathway and inactivation of NF-κB, which are key drivers of cell survival and proliferation.[13] Additionally, this compound can bind to and inhibit the activity of VEGFR2, a key receptor in angiogenesis (the formation of new blood vessels that supply tumors).[13][16] These actions collectively lead to reduced cancer cell proliferation, induction of apoptosis (via caspases), and cell cycle arrest (via p53, p21).[16]

References

- 1. Determination of antioxidant activity of Hibiscus sabdariffa and Croton caudatus in Saccharomyces cerevisiae model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.najah.edu [journals.najah.edu]

- 3. scispace.com [scispace.com]

- 4. iipseries.org [iipseries.org]

- 5. Identification, Characterization and Anti-inflammatory Activity of a New Flavonoid From Hibiscus mutabilis L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Effects of Hibiscus Sabdariffa Linn. on the IL-1β/IL-1ra Ratio in Plasma and Hippocampus of Overtrained Rats and Correlation with Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington's Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. psecommunity.org [psecommunity.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel Insight into the Cellular and Molecular Signalling Pathways on Cancer Preventing Effects of Hibiscus sabdariffa: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 16. jcpjournal.org [jcpjournal.org]

Discovery and natural sources of the flavonoid hibiscetin

An In-depth Technical Guide to the Flavonoid Hibiscetin: Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3,5,7,8,3',4',5'-heptahydroxyflavone) is a hexahydroxyflavonol, a type of flavonoid, recognized for its significant antioxidant, anti-inflammatory, and neuroprotective properties. First identified in the flowers of Hibiscus sabdariffa, this compound and its glycosides are key bioactive constituents in several species within the Malvaceae family. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and quantification. It aims to serve as a foundational resource for researchers in phytochemistry, pharmacology, and drug development exploring the therapeutic potential of this flavonoid.

Discovery and Physicochemical Properties

The discovery of this compound dates back to the early 1940s. Researchers investigating the coloring matters of Hibiscus sabdariffa flowers isolated a new flavonol glycoside they named "hibiscitrin".[1] Upon acid hydrolysis, this glycoside yielded glucose and an aglycone, which was identified as a new hexahydroxy flavonol and named "this compound".[1][2] The structure was later confirmed as 3,5,7,8,3',4',5'-heptahydroxy-flavone.[1] It shares a close structural relationship with other common flavonols, such as gossypetin and quercetin, often co-occurring in the same plant species.

The key physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,5,7,8-tetrahydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | [3] |

| Molecular Formula | C₁₅H₁₀O₉ | [3] |

| Molecular Weight | 334.23 g/mol | [3] |

| CAS Number | 577-24-2 | [3] |

| Appearance | Yellow crystalline substance | [2] |

| Solubility | Soluble in ethanol and aqueous alkali | [2] |

| UV max (Methanol) | ~372 nm (typical for flavonols) | [3] |

Natural Sources of this compound

This compound and its glycosidic forms, such as this compound-3-glucoside and hibiscitrin, are predominantly found in plants belonging to the Malvaceae family. The primary sources are the flowers and calyces, which are rich in a diverse array of flavonoids.

-

Hibiscus sabdariffa (Roselle): The calyces of H. sabdariffa are the original and most well-known source of this compound.[1][2][4] They are widely used to make herbal teas and extracts and contain a complex mixture of bioactive compounds, including this compound, gossypetin, quercetin, and various anthocyanins that contribute to their deep red color.[5][6][7][8]

-

Hibiscus rosa-sinensis (Chinese Hibiscus): The petals of this common ornamental plant are a confirmed source of this compound-3-glucoside.[9][10] The flavonoid profile can vary depending on the color of the flower petals. While red petals have the highest concentration of anthocyanins, other cultivars are also rich in flavonols.[9]

-

Abelmoschus manihot (Aibika): The flowers of A. manihot are used in traditional medicine, particularly for treating kidney disease.[11] They contain a wealth of flavonoids, including this compound-3-O-glucoside, myricetin, hyperoside, and isoquercetin.[11][12]

-

Gossypium hirsutum (Upland Cotton): The flowers of the cotton plant are exceptionally rich in flavonoids, particularly flavonols like gossypetin, quercetin, and kaempferol. While the presence of this compound is not as extensively documented as gossypetin, the shared biosynthetic pathways make it a plausible, albeit minor, constituent.

Quantitative Analysis in Natural Sources

Direct quantitative data for this compound in plant materials is limited in published literature. Most studies focus on quantifying more common flavonoids like quercetin or reporting the total flavonoid content (TFC). However, these studies provide a valuable baseline for the flavonoid richness of the source plants. To accurately determine this compound content, its glycosides must first be hydrolyzed to the aglycone form prior to chromatographic analysis.

Table 2: Flavonoid Content in Primary Sources of this compound

| Plant Source | Plant Part | Analyte Measured | Method | Concentration | Reference |

| Hibiscus sabdariffa | Calyces | Quercetin (post-hydrolysis) | HPLC-UV | 0.89 ± 0.03% (w/w, dry weight) | [3] |

| Hibiscus sabdariffa | Calyces | Total Flavonoids | Spectrophotometry | 20.08% (w/w) | [13] |

| Hibiscus sabdariffa | Calyces | Flavonoids (as Quercetin) | Spectrophotometry | 1.562 mg/g | [14] |

| Hibiscus rosa-sinensis | Flower | Quercetin (post-hydrolysis) | HPTLC | 0.30% (w/w) | [15][16] |

| Abelmoschus manihot | Flower | Total Flavonoids | HPLC-UV | 10,150 - 19,390 µg/g (1.0 - 1.9%) | [17] |

| Abelmoschus manihot | Flower | Total Flavonols (7 major) | HPLC-UV | 41.96 mg/g (4.2%) | [18] |

Note: The values presented are for related flavonoids or total flavonoid content and should be considered indicative of the source's potential for this compound isolation, not direct measurements of this compound itself.

Methodologies for Extraction, Isolation, and Quantification

The analysis of this compound from plant matrices involves three key stages: extraction, hydrolysis of glycosides (for total aglycone content), and chromatographic quantification.

Experimental Protocol: Extraction and Hydrolysis

This protocol is a synthesized methodology based on established procedures for flavonol analysis in Hibiscus and Abelmoschus species.

-

Sample Preparation: Air-dry the plant material (e.g., Hibiscus sabdariffa calyces) at 40-50°C and grind into a fine powder (e.g., 40-60 mesh).

-

Solvent Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material.

-

Perform extraction using 25-50 mL of a solvent system such as 80% methanol or ethanol. Modern methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency.[19] For exhaustive extraction, a Soxhlet apparatus can be used.

-

Filter the resulting extract through Whatman No. 1 filter paper.

-

-

Acid Hydrolysis (for Total Aglycone Quantification):

-

Take a known volume of the crude extract (e.g., 10 mL).

-

Add an equal volume of concentrated hydrochloric acid (e.g., 2 M to 4 M HCl).

-

Add an antioxidant such as ascorbic acid to prevent degradation of the flavonoids during heating.

-

Reflux the mixture in a water bath at 80-90°C for 2 hours.[3] This step cleaves the glycosidic bonds, releasing the free this compound aglycone.[20][21]

-

-

Post-Hydrolysis Extraction:

-

Cool the hydrolyzed mixture.

-

Extract the aglycones by partitioning with a non-polar solvent like ethyl acetate (3 x 15 mL).

-

Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.

-

-

Final Sample Preparation:

-

Re-dissolve the dried residue in a known volume of HPLC-grade methanol or mobile phase (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS system.

-

Experimental Protocol: HPLC-UV Quantification

This protocol is adapted from methods used for quantifying quercetin and other flavonols in similar plant extracts.[3][22]

-

Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV-Vis Detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic system involving:

-

Solvent A: Water with 0.1-0.5% formic acid or phosphoric acid (to ensure sharp peaks).

-

Solvent B: Acetonitrile or Methanol.

-

Example Isocratic Method: Acetonitrile:Water (97:3) for simple extracts.[3]

-

Example Gradient Method: Start with 15-20% B, ramp to 50-60% B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 370 nm (near the λmax for flavonols like this compound and quercetin).

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a calibration curve using an authentic this compound standard of known concentrations. Calculate the concentration in the sample based on the peak area from the standard curve.

LC-MS/MS Analysis for Identification and Sensitive Quantification

For definitive identification and higher sensitivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is recommended.[5][23][24][25][26]

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

-

MS Analysis:

-

Full Scan (MS1): To identify the precursor ion [M-H]⁻ for this compound (m/z 333.02).

-

Product Ion Scan (MS2): Fragment the precursor ion to obtain a characteristic fragmentation pattern for structural confirmation.

-

Multiple Reaction Monitoring (MRM): For highly selective and sensitive quantification, monitor specific precursor-to-product ion transitions.

-

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction and quantification of this compound from a plant source.

Caption: General experimental workflow for this compound analysis.

Simplified Signaling Pathway for this compound's Neuroprotective Effects

This compound has been shown to exert neuroprotective effects by modulating inflammatory and apoptotic pathways. The diagram below illustrates a simplified representation of its action against lipopolysaccharide (LPS)-induced neuroinflammation.

Caption: this compound's neuroprotective signaling pathway.

Conclusion

This compound is a promising flavonoid with a significant presence in several plants of the Malvaceae family, most notably Hibiscus sabdariffa. While direct quantification of this compound remains an area requiring further research, the established methodologies for analyzing related flavonols provide a robust framework for its future investigation. The detailed protocols and workflows presented in this guide offer a starting point for researchers to accurately extract, identify, and quantify this compound, paving the way for more extensive studies into its pharmacological activities and potential applications in drug development.

References

- 1. Isolation of hibiscitrin from the flowers of Hibiscus Sabdariffa: constitution of this compound - Publications of the IAS Fellows [repository.ias.ac.in]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. ijirt.org [ijirt.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. scispace.com [scispace.com]

- 9. Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant activity of flavonoid compounds isolated from the petals of <i>Hibiscus rosa sinensis</i> - Journal of King Saud University - Science [jksus.org]

- 11. (PDF) Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review (2020) | Fei Luan | 69 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. florajournal.com [florajournal.com]

- 14. journals.najah.edu [journals.najah.edu]

- 15. greenpharmacy.info [greenpharmacy.info]

- 16. greenpharmacy.info [greenpharmacy.info]

- 17. Natural Products isolated from Abelmoschus manihot - BioCrick [biocrick.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Determination of rutin and isoquercetin contents in Hibisci mutabilis Folium in different collection periods by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. japsonline.com [japsonline.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Hibiscetin's Role in Modulating Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hibiscetin, a hexahydroxyflavone and a prominent bioactive constituent of Hibiscus sabdariffa, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating key cellular signaling pathways. We delve into its mechanisms of action on the NF-κB, PI3K/Akt, and MAPK signaling cascades, presenting available quantitative data, detailed experimental protocols for studying its effects, and visual representations of the implicated pathways and workflows. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction to this compound

This compound (3,5,7,8,3',4'-hexahydroxyflavone) is a flavonoid belonging to the flavonol subclass. It is structurally characterized by the presence of six hydroxyl groups on its flavan nucleus, which contribute to its potent antioxidant properties.[1] Found in the calyces of Hibiscus sabdariffa (roselle), this compound is often present in the form of its glycoside, hibiscitrin.[2] Its diverse biological activities are primarily attributed to its ability to modulate cellular signaling pathways that are often dysregulated in various pathological conditions, including cancer and neurodegenerative diseases.[1][3]

Modulation of Key Cellular Signaling Pathways by this compound

Current research, primarily utilizing extracts of Hibiscus sabdariffa rich in polyphenols including this compound, points towards its significant impact on several critical signaling pathways. While direct evidence for pure this compound is still emerging, the following sections detail the modulated pathways with the available evidence.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis.[4] In many chronic diseases, including cancer and neuroinflammatory conditions, the NF-κB pathway is constitutively active.

This compound has been shown to attenuate neuroinflammation by inhibiting the NF-κB pathway.[1] In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in rats, treatment with this compound significantly decreased the levels of activated NF-κB.[1] This inhibition, in turn, leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory genes.[5][6]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, growth, and metabolism. Its aberrant activation is a hallmark of many cancers.[7]

Extracts from Hibiscus sabdariffa have been shown to inhibit the PI3K/Akt pathway, leading to reduced cancer cell invasion.[8] While direct molecular docking studies of this compound with PI3K or Akt are limited, related flavonoids like quercetin have been shown to bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity.[9][10] Inhibition of PI3K prevents the phosphorylation and activation of Akt. Deactivated Akt can no longer phosphorylate its downstream targets, such as mTOR and NF-κB, leading to the suppression of cell survival and proliferation signals.[11][12]

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

Induction of Apoptosis via the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. The MAPK family includes the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[13]

Hibiscus extracts have been shown to induce apoptosis in cancer cells through the activation of the JNK/p38 MAPK pathway.[14] Activation of JNK and p38 leads to the phosphorylation of downstream targets that can modulate the expression and activity of Bcl-2 family proteins, tipping the balance towards apoptosis.[15] For instance, activated JNK can phosphorylate and activate the pro-apoptotic protein Bim, while inactivating the anti-apoptotic protein Bcl-2.[16][17] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[18] Molecular docking studies with similar flavonoids suggest a potential for this compound to interact with and modulate the activity of kinases within the MAPK cascade.[19]

Caption: this compound-induced apoptosis via the MAPK pathway.

Quantitative Data on this compound's Biological Activities

Quantitative data on the biological effects of pure this compound are limited in the current literature. Most studies have utilized extracts of Hibiscus sabdariffa, which contain a mixture of bioactive compounds. The following tables summarize the available data, clearly distinguishing between pure this compound and hibiscus extracts.

Table 1: Cytotoxicity of Hibiscus Extracts in Cancer Cell Lines (IC50 values)

| Cell Line | Extract Type | IC50 Value | Exposure Time | Reference |

| A549 (Lung Cancer) | Ethanol Extract | 374.01 µg/mL | Not Specified | [20] |

| A549 (Lung Cancer) | Ethyl Acetate Extract | 719.28 µg/mL | Not Specified | [20] |

| A549 (Lung Cancer) | n-hexane Extract | 906.57 µg/mL | Not Specified | [20] |

| MCF-7 (Breast Cancer) | Enriched Fraction | 3.5 ± 0.1 mg/mL | 24 hours | [2] |

| MDA-MB-231 (Breast Cancer) | Enriched Fraction | 4.4 ± 0.4 mg/mL | 24 hours | [2] |

| 4T1 (Breast Cancer) | Methanol Extract | 649 µg/mL | Not Specified | [21] |

| 4T1 (Breast Cancer) | Ethyl Acetate Fraction | 746 µg/mL | Not Specified | [21] |

Table 2: Effects of this compound on Pro-inflammatory Markers

| Marker | Model System | Treatment | Change | Reference |

| NF-κB | LPS-injected rats | This compound (10 mg/kg) | Significantly decreased | [1] |